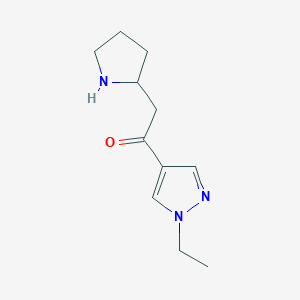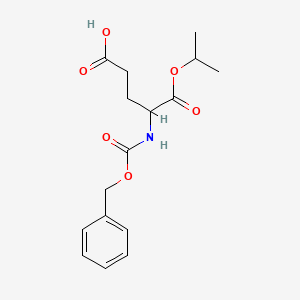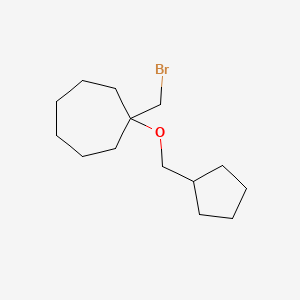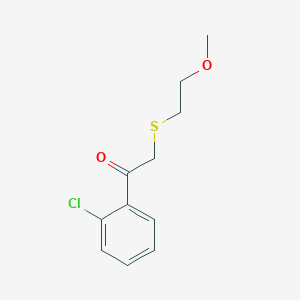
ethyl N-(benzenesulfonyl)carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(benzenesulfonyl)carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is characterized by the presence of an ethyl group, a benzenesulfonyl group, and a carboximidate functional group. It is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl N-(benzenesulfonyl)carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . . The reaction typically requires an acidic environment and an excess of alcohol to drive the formation of the desired imidate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of the Pinner reaction can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(benzenesulfonyl)carboximidate undergoes various types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form esters.
Aminolysis: It reacts with amines to form amidines.
Rearrangement: It can undergo the Chapman rearrangement, where aryl N-arylbenzimidates are converted to the corresponding amides.
Common Reagents and Conditions
Hydrolysis: Typically requires water and an acid catalyst.
Aminolysis: Involves the use of amines or ammonia.
Chapman Rearrangement: Requires thermal conditions to facilitate the intramolecular migration of the aryl group.
Major Products Formed
Esters: Formed through hydrolysis.
Amidines: Formed through aminolysis.
Amides: Formed through the Chapman rearrangement.
Aplicaciones Científicas De Investigación
Ethyl N-(benzenesulfonyl)carboximidate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl N-(benzenesulfonyl)carboximidate involves its reactivity as an electrophile. It can undergo addition reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in the synthesis of benzenesulfonamide derivatives, it acts as a precursor that undergoes further chemical transformations .
Comparación Con Compuestos Similares
Ethyl N-(benzenesulfonyl)carboximidate can be compared with other carboximidates and benzenesulfonamide derivatives:
Carboximidates: Similar compounds include mthis compound and propyl N-(benzenesulfonyl)carboximidate. These compounds share similar reactivity and applications but differ in their alkyl groups.
Benzenesulfonamide Derivatives: Compounds such as benzenesulfonamide and N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline exhibit similar biological activities and are used in medicinal chemistry
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H11NO3S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
ethyl (1E)-N-(benzenesulfonyl)methanimidate |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-8-10-14(11,12)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
Clave InChI |
BDKZTFIMIAMXCF-CSKARUKUSA-N |
SMILES isomérico |
CCO/C=N/S(=O)(=O)C1=CC=CC=C1 |
SMILES canónico |
CCOC=NS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13637803.png)
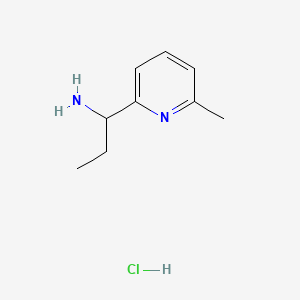

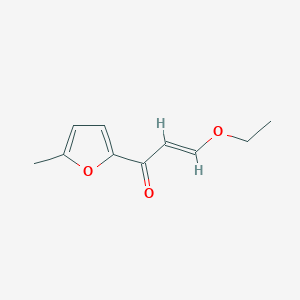
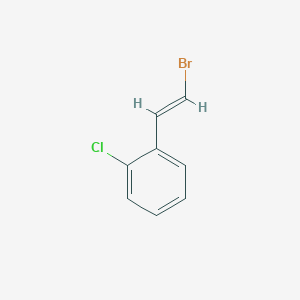
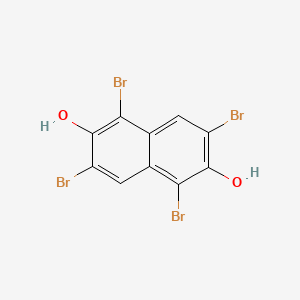
![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)

